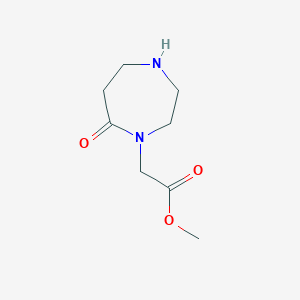
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and is environmentally friendly as it avoids the use of heavy metal catalysts and halogenated solvents.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes, which are scalable and cost-effective. The use of imine reductase-catalyzed intramolecular reductive amination is particularly advantageous for large-scale production due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazepanes and their derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,4-diazepan-1-yl)acetate: Similar in structure but lacks the oxo group.
Ethyl 2-(7-oxo-1,4-diazepan-1-yl)acetate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(7-hydroxy-1,4-diazepan-1-yl)acetate: Similar but with a hydroxyl group instead of an oxo group.
Uniqueness
Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6-10-5-4-9-3-2-7(10)11/h9H,2-6H2,1H3 |
InChI Key |
FLODDGBOTBQFIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCNCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















